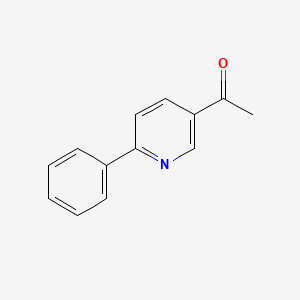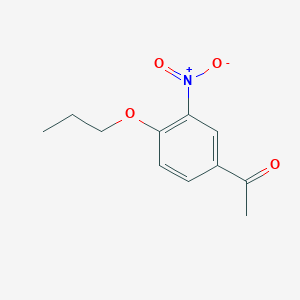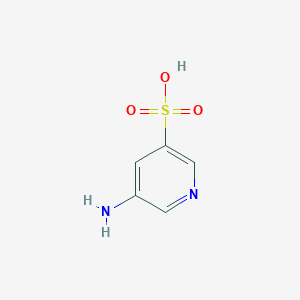
5-Aminopyridine-3-sulfonic acid
Overview
Description
5-Aminopyridine-3-sulfonic acid: is an organic compound with the molecular formula C5H6N2O3S It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a sulfonic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridine-3-sulfonic acid typically involves the diazotization of 3-aminopyridine followed by substitution of the diazo group with a sulfonyl group. The process can be summarized as follows:
Diazotization: 3-Aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Substitution: The diazonium salt is then reacted with a sulfonating agent such as sulfur dioxide or sulfuric acid to introduce the sulfonic acid group at the 3-position.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors, such as microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved safety. The process involves the rapid diazotization of 3-aminopyridine followed by chlorosulfonation to produce the desired sulfonic acid derivative .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives of pyridine.
Reduction: Sulfonamide derivatives.
Substitution: Alkylated or acylated pyridine derivatives
Scientific Research Applications
Chemistry: 5-Aminopyridine-3-sulfonic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of sulfonyl chlorides, which are valuable in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmaceutical agent. It has been explored for its role in enzyme inhibition and as a precursor for drug development .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its sulfonic acid group enhances the solubility and stability of these products .
Mechanism of Action
The mechanism of action of 5-Aminopyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The sulfonic acid group enhances the binding affinity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
4-Aminopyridine: Known for its use as a potassium channel blocker in neurological research.
3-Aminopyridine: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
2-Aminopyridine: Studied for its biological activity and use in coordination chemistry.
Uniqueness: 5-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring.
Properties
IUPAC Name |
5-aminopyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOOMEVLNVJJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506804 | |
| Record name | 5-Aminopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62009-35-2 | |
| Record name | 5-Aminopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


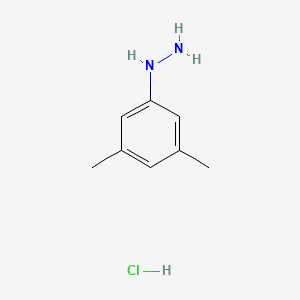
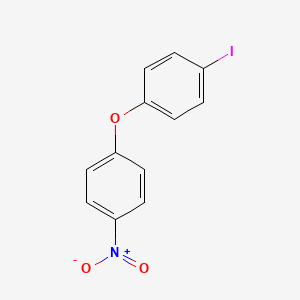

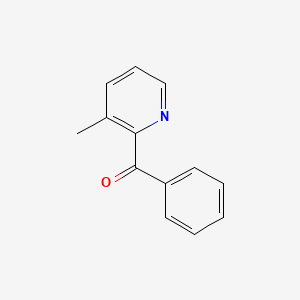
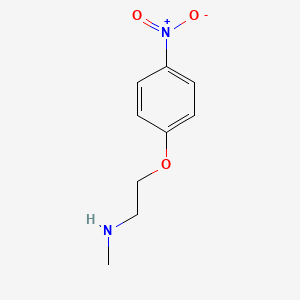
![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
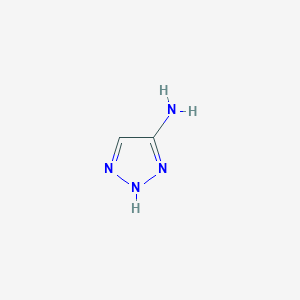
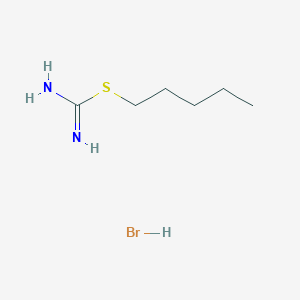

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)

